2,2,6,6-Tetramethylheptane

Description

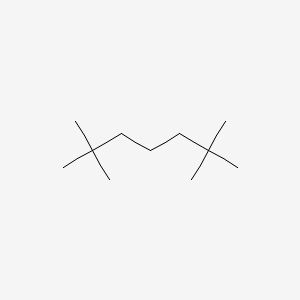

Structure

3D Structure

Properties

IUPAC Name |

2,2,6,6-tetramethylheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24/c1-10(2,3)8-7-9-11(4,5)6/h7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKNMBVVJQTWDRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCCC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70193155 | |

| Record name | 2,2,6,6-Tetramethylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40117-45-1 | |

| Record name | 2,2,6,6-Tetramethylheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040117451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,6,6-Tetramethylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2,6,6-Tetramethylheptane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 2,2,6,6-tetramethylheptane. The information is presented to support research and development activities, with a focus on structured data, and plausible experimental methodologies.

Chemical Structure and Identification

This compound is a highly branched, saturated hydrocarbon. Its structure consists of a seven-carbon heptane (B126788) chain with four methyl groups attached at the C2 and C6 positions. This high degree of branching significantly influences its physical and chemical properties.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₁₁H₂₄[1][2][3][4] |

| Molecular Weight | 156.31 g/mol [1] |

| CAS Number | 40117-45-1[1][2][3][4] |

| SMILES String | CC(C)(C)CCCC(C)(C)C[1] |

digraph "2_2_6_6_Tetramethylheptane" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, len=1.5];// Nodes for the heptane backbone C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0!"]; C3 [label="C", pos="3,0!"]; C4 [label="C", pos="4.5,0!"]; C5 [label="C", pos="6,0!"]; C6 [label="C", pos="7.5,0!"]; C7 [label="C", pos="9,0!"];

// Nodes for the methyl groups C2_Me1 [label="C", pos="1.5,1.5!"]; C2_Me2 [label="C", pos="1.5,-1.5!"]; C6_Me1 [label="C", pos="7.5,1.5!"]; C6_Me2 [label="C", pos="7.5,-1.5!"];

// Edges for the backbone C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7;

// Edges for the methyl groups C2 -- C2_Me1; C2 -- C2_Me2; C6 -- C6_Me1; C6 -- C6_Me2; }

Figure 1: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Boiling Point | 177.3 °C (Predicted) | ChemSpider |

| Melting Point | -39.6 °C (Predicted) | ChemSpider |

| Density | 0.74 g/cm³ (Predicted) | ChemSpider |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents such as hexane (B92381) and diethyl ether. | General alkane properties[5] |

| Vapor Pressure | 1.3±0.3 mmHg at 25°C (Predicted) | ChemSpider |

| LogP (Octanol-Water Partition Coefficient) | 5.3 (Predicted) | PubChem[1] |

| Kovats Retention Index | 966.6 (Standard non-polar column) | NIST[1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, based on established organic chemistry principles for similar highly branched, symmetrical alkanes, the following methodologies are proposed.

Synthesis via Wurtz Reaction

The Wurtz reaction is a suitable method for the synthesis of symmetrical alkanes from alkyl halides. For this compound, the reaction would involve the coupling of two molecules of 1-chloro-2,2-dimethylpropane (B1207488) (neopentyl chloride) with a central three-carbon unit, which is not a direct application of the standard Wurtz reaction. A more plausible approach for this specific structure would be a modification or a multi-step synthesis. A feasible synthetic route would involve the reaction of a Grignard reagent with a suitable electrophile.

Logical Workflow for a Plausible Grignard-based Synthesis:

Figure 2: Plausible Grignard synthesis workflow.

Detailed Protocol:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of tert-butyl chloride in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings with stirring. The reaction is initiated when the solution turns cloudy and begins to reflux. Maintain a gentle reflux by controlling the rate of addition. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Coupling Reaction: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of 1,3-dibromopropane in anhydrous diethyl ether dropwise to the stirred Grignard reagent. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Separate the ethereal layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and remove the solvent by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Analytical Characterization

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal technique for the identification and purity assessment of volatile compounds like this compound.

Experimental Workflow:

Figure 3: GC-MS analysis workflow.

Method Parameters:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL (splitless injection).

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

-

MSD Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 40-400.

Expected Results: The retention time should be consistent with the Kovats index of 966.6 on a similar stationary phase.[1] The mass spectrum should show a molecular ion peak (m/z 156) and characteristic fragmentation patterns for branched alkanes, including prominent peaks corresponding to the loss of methyl (m/z 141) and tert-butyl (m/z 99) fragments.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of this compound.

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

¹H NMR Spectroscopy (400 MHz):

-

Expected Chemical Shifts:

-

A singlet at approximately 0.9 ppm, integrating to 18H, corresponding to the six equivalent methyl groups (CH₃).

-

A triplet at approximately 1.2 ppm, integrating to 4H, corresponding to the two equivalent methylene (B1212753) groups at the C3 and C5 positions (-CH₂-).

-

A quintet at approximately 1.5 ppm, integrating to 2H, corresponding to the central methylene group at the C4 position (-CH₂-).

-

¹³C NMR Spectroscopy (100 MHz):

-

Expected Chemical Shifts:

-

A signal around 30-35 ppm corresponding to the quaternary carbons (C2 and C6).

-

A signal around 30 ppm corresponding to the methyl carbons.

-

Signals for the methylene carbons in the range of 20-50 ppm. Due to the symmetry of the molecule, only three distinct signals for the methylene groups are expected.

-

Reactivity and Potential Applications

As a highly branched alkane, this compound is chemically inert under normal conditions. It does not possess any functional groups that would suggest involvement in specific signaling pathways in a biological context. Its primary utility in research and industry would likely be as a non-polar solvent, a standard for analytical techniques, or as a component in fuel or lubricant formulations where its specific physical properties are advantageous. Due to its high degree of branching, it would have a high octane (B31449) rating.

Safety Information

This compound is a flammable liquid and should be handled with appropriate precautions in a well-ventilated area, away from sources of ignition. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

An In-depth Technical Guide to the Physical Properties of 2,2,6,6-Tetramethylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2,2,6,6-tetramethylheptane. The information is compiled from established chemical databases and scientific literature. This document is intended to serve as a foundational resource for professionals in research and development who may be working with or exploring the applications of this compound.

Chemical Identity

This compound is a branched alkane with the molecular formula C₁₁H₂₄.[1][2][3] Its structure consists of a seven-carbon heptane (B126788) chain with four methyl groups attached at the second and sixth carbon atoms.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[4] |

| Molecular Formula | C₁₁H₂₄ | PubChem[4] |

| Molecular Weight | 156.31 g/mol | PubChem[4] |

| CAS Number | 40117-45-1 | NIST WebBook[1][2][3] |

| Canonical SMILES | CC(C)(C)CCCC(C)(C)C | PubChem[4] |

| InChI Key | GKNMBVVJQTWDRT-UHFFFAOYSA-N | NIST WebBook[1][2][3] |

Physical Properties

The following table summarizes the available quantitative data for the physical properties of this compound. It should be noted that while computed values are available, experimentally determined data for several of these properties are not widely published in publicly accessible literature.

| Property | Value | Type | Source |

| Molecular Weight | 156.3083 | Experimental | NIST WebBook[1][2][3] |

| Boiling Point | Data not available in searched resources. | - | SpringerMaterials[4] |

| Melting Point | Data not available in searched resources. | - | |

| Density | Data not available in searched resources. | - | |

| Refractive Index | Data not available in searched resources. | - | |

| Solubility in Water | Data not available in searched resources. | - | |

| Vapor Pressure | Data not available in searched resources. | - | SpringerMaterials[4] |

| Heat of Sublimation | Data not available in searched resources. | - | SpringerMaterials[4] |

| Kovats Retention Index (Standard non-polar) | 966.6 | Experimental | NIST Mass Spectrometry Data Center[4] |

Experimental Protocols for Physical Property Determination

While specific experimental data for this compound is limited in the available literature, the following are detailed, generalized methodologies for determining the key physical properties of a liquid alkane such as this.

3.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic physical property.

-

Apparatus: A small-scale distillation apparatus or a Thiele tube setup, thermometer, heating mantle or oil bath, boiling chips.

-

Protocol (Distillation Method):

-

Place a small volume (e.g., 5-10 mL) of this compound and a few boiling chips into a round-bottom flask.

-

Assemble the distillation apparatus with the flask, distillation head, condenser, and receiving flask.

-

Position the thermometer so that the top of the bulb is level with the side arm of the distillation head.

-

Begin heating the flask gently.

-

Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point.

-

Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

-

3.2. Determination of Density

Density is the mass per unit volume of a substance.

-

Apparatus: A pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance, and a temperature-controlled water bath.

-

Protocol (Pycnometer Method):

-

Clean and dry the pycnometer and determine its mass.

-

Fill the pycnometer with distilled water and place it in a constant temperature bath (e.g., 20°C) until it reaches thermal equilibrium.

-

Record the mass of the pycnometer filled with water.

-

Empty and dry the pycnometer, then fill it with this compound.

-

Return the filled pycnometer to the constant temperature bath to reach thermal equilibrium.

-

Determine the mass of the pycnometer filled with the sample.

-

Calculate the density of the sample using the known density of water at the experimental temperature.

-

3.3. Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance.

-

Apparatus: An Abbe refractometer, a constant temperature water bath, and a light source.

-

Protocol:

-

Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

-

Ensure the prism surfaces are clean and dry.

-

Place a few drops of this compound onto the lower prism.

-

Close the prisms and allow the sample to come to the desired temperature by circulating water from the constant temperature bath.

-

Adjust the light source and the refractometer controls to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.

-

Read the refractive index from the instrument's scale.

-

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of a liquid sample like this compound.

Conclusion

This technical guide has summarized the currently available physical property data for this compound. While some fundamental identifiers are well-established, there is a noticeable lack of publicly available, experimentally determined data for key physical properties such as boiling point, density, and refractive index. The provided experimental protocols offer standardized methods for determining these properties, which would be valuable for any research or development activities involving this compound. The logical workflow diagram provides a clear sequence for these experimental determinations. Further experimental investigation is warranted to fully characterize the physical properties of this compound.

References

Technical Review: The Case of a Non-Existent Compound

A thorough investigation into the chemical compound designated by the CAS number 40117-45-1, purportedly named 2,2,6,6-Tetramethylheptane, has revealed a significant discrepancy. The provided CAS number does not correspond to any known chemical substance in established chemical databases.

Extensive searches of chemical registries and scientific literature have yielded no results for a compound with the CAS number 40117-45-1. This indicates that the CAS number is likely invalid or has been incorrectly assigned in the query.

Furthermore, while the chemical name this compound describes a plausible branched alkane structure, its existence and properties are not documented under the given CAS identifier. It is crucial for researchers, scientists, and drug development professionals to rely on validated and registered chemical information for their work. The use of incorrect identifiers can lead to significant errors in research and development, including the misidentification of substances and the inability to reproduce experimental results.

Therefore, this document serves to highlight the non-existence of a registered compound under the CAS number 40117-45-1. Professionals seeking information on branched alkanes for research or drug development applications are advised to consult official chemical databases such as the Chemical Abstracts Service (CAS) registry, PubChem, or ChemSpider to ensure the accuracy and validity of the compounds they are investigating.

Due to the non-existence of the requested compound, the creation of a technical guide, including data tables, experimental protocols, and visualizations, is not possible. Researchers are encouraged to verify the CAS numbers and chemical names of their compounds of interest through reliable sources before commencing any in-depth study or experimental work.

An In-depth Technical Guide to the Synthesis and Purification of 2,2,6,6-Tetramethylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2,2,6,6-tetramethylheptane, a highly branched alkane. This document details a robust synthetic methodology, purification protocols, and analytical characterization, designed to be a valuable resource for researchers in organic synthesis and drug development.

Introduction

This compound is a saturated hydrocarbon with the chemical formula C₁₁H₂₄. Its highly branched, sterically hindered structure imparts unique physical and chemical properties, making it a subject of interest in various fields, including materials science and as a reference compound in analytical chemistry. This guide outlines a practical and efficient laboratory-scale synthesis and purification strategy for this compound.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a Grignard coupling reaction. This method involves the reaction of a Grignard reagent, specifically tert-butylmagnesium chloride, with a suitable alkyl halide, 1-chloro-3,3-dimethylbutane (B46724) (also known as neopentyl chloride). The carbon-carbon bond formation is facilitated by the nucleophilic nature of the Grignard reagent.

Reaction Scheme

The overall reaction is as follows:

(CH₃)₃CMgCl + (CH₃)₃CCH₂CH₂Cl → (CH₃)₃CCH₂CH₂C(CH₃)₃ + MgCl₂

tert-Butylmagnesium chloride + 1-Chloro-3,3-dimethylbutane → this compound + Magnesium chloride

Experimental Protocol: Grignard Coupling Reaction

This protocol details the step-by-step procedure for the synthesis of this compound.

Materials and Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert atmosphere (Nitrogen or Argon)

-

Magnesium turnings

-

tert-Butyl chloride

-

1-Chloro-3,3-dimethylbutane (Neopentyl chloride)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine crystal (as initiator)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

Preparation of the Grignard Reagent (tert-butylmagnesium chloride):

-

All glassware must be rigorously dried in an oven and assembled hot under a stream of inert gas to exclude moisture.

-

Place magnesium turnings (1.2 equivalents) in the three-necked flask.

-

Add a small crystal of iodine.

-

Add a small portion of a solution of tert-butyl chloride (1.1 equivalents) in anhydrous diethyl ether via the dropping funnel.

-

Initiate the reaction by gentle warming. The disappearance of the iodine color and the appearance of a gray, cloudy solution indicate the start of the reaction.

-

Once the reaction has initiated, add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Coupling Reaction:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Slowly add a solution of 1-chloro-3,3-dimethylbutane (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours to drive the reaction to completion.

-

-

Work-up:

-

Cool the reaction mixture to 0 °C.

-

Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude product.

-

Logical Flow of the Synthesis:

Purification of this compound

The crude product from the synthesis will contain unreacted starting materials, byproducts of the Grignard reaction (such as Wurtz-type coupling products), and the desired this compound. Due to the similar boiling points of these components, purification requires efficient techniques such as fractional distillation and, for very high purity, preparative gas chromatography.

Physical Properties for Purification

| Property | Value |

| Molecular Formula | C₁₁H₂₄ |

| Molecular Weight | 156.31 g/mol [1] |

| Boiling Point | 177-178 °C at 760 mmHg |

| Density | ~0.74 g/cm³ at 20 °C |

| Refractive Index | ~1.416 at 20 °C |

Purification by Vacuum Fractional Distillation

Given the relatively high boiling point of this compound, vacuum fractional distillation is recommended to prevent potential thermal decomposition and to allow for distillation at a lower, more manageable temperature.

Experimental Protocol:

-

Apparatus Setup:

-

Assemble a fractional distillation apparatus equipped with a Vigreux or packed column (e.g., with Raschig rings or metal sponge) to provide a large surface area for repeated vaporization-condensation cycles.

-

Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap.

-

Use a heating mantle with a magnetic stirrer to heat the distillation flask.

-

-

Distillation Procedure:

-

Place the crude product in the distillation flask.

-

Slowly reduce the pressure to the desired level (e.g., 20 mmHg).

-

Begin heating the flask.

-

Collect a forerun fraction, which will contain lower-boiling impurities.

-

Carefully monitor the temperature at the head of the column. When the temperature stabilizes at the boiling point of this compound at the applied pressure, collect the main fraction in a clean receiving flask.

-

Continue distillation until the temperature begins to drop or rise significantly, indicating that the desired product has been distilled.

-

Purification Workflow:

High-Purity Purification by Preparative Gas Chromatography

For applications requiring very high purity, preparative gas chromatography (Prep-GC) is an excellent method for isolating this compound from closely related isomers and impurities.

Suggested Prep-GC Conditions:

| Parameter | Suggested Value |

| Column | Non-polar capillary column (e.g., DB-1, HP-5) |

| Column Dimensions | 30 m length, 0.53 mm I.D., 1.5 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Splitless |

| Oven Program | Isothermal at 120-140 °C or a slow ramp (e.g., 5 °C/min) |

| Detector | Thermal Conductivity Detector (TCD) or Flame Ionization Detector (FID) with a splitter |

| Collection | Cryogenic trapping of the eluting peak corresponding to this compound |

Characterization of Purified this compound

The purity and identity of the final product should be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis should show a single major peak corresponding to this compound, confirming its purity. The mass spectrum will exhibit a characteristic fragmentation pattern for this branched alkane, with a prominent peak at m/z = 57, corresponding to the stable tert-butyl carbocation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are simple and highly symmetric.

¹H NMR Spectroscopy:

-

δ ~0.8-0.9 ppm (singlet, 18H): This signal corresponds to the eighteen equivalent protons of the six methyl groups of the two tert-butyl groups.

-

δ ~1.1-1.2 ppm (multiplet, 4H): This signal arises from the four protons of the two methylene (B1212753) groups at the C3 and C5 positions.

-

δ ~1.2-1.3 ppm (multiplet, 2H): This signal corresponds to the two protons of the central methylene group at the C4 position.

¹³C NMR Spectroscopy:

Due to the symmetry of the molecule, the ¹³C NMR spectrum is expected to show only four distinct signals.[1]

| Carbon Atom | Approximate Chemical Shift (δ, ppm) |

| C1, C7, and methyls on C2, C6 | ~30-32 |

| C2, C6 | ~32-34 |

| C3, C5 | ~48-50 |

| C4 | ~22-24 |

Conclusion

This guide provides a detailed framework for the successful synthesis and purification of this compound. The described Grignard coupling reaction offers a reliable method for the construction of the sterically hindered carbon skeleton. Subsequent purification by vacuum fractional distillation and preparative gas chromatography allows for the isolation of the target compound in high purity. The provided analytical data serves as a benchmark for the characterization of the final product. These methodologies are valuable for researchers requiring access to this and other highly branched alkanes for a variety of scientific applications.

References

An In-Depth Technical Guide to the Mass Spectrum Analysis of 2,2,6,6-Tetramethylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrum analysis of 2,2,6,6-tetramethylheptane, a highly branched alkane. The document details the fragmentation patterns observed under electron ionization (EI), presents quantitative data in a structured format, and outlines a typical experimental protocol for analysis. The information contained herein is intended to aid researchers and professionals in the identification and characterization of this and similar branched hydrocarbon structures.

Introduction

This compound (C₁₁H₂₄) is a saturated hydrocarbon with a molecular weight of 156.31 g/mol .[1] Its highly branched structure, featuring two quaternary carbon centers, leads to a characteristic and predictable fragmentation pattern in mass spectrometry. Understanding this fragmentation is crucial for the structural elucidation of unknown compounds and for quality control in various chemical processes. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful analytical technique for the separation and identification of volatile and semi-volatile organic compounds like this compound.

Mass Spectrum of this compound

The electron ionization (EI) mass spectrum of this compound is characterized by extensive fragmentation and a very low abundance or absent molecular ion peak (M⁺) at m/z 156. This is a common feature for highly branched alkanes, as the molecular ion is energetically unstable and readily undergoes fragmentation.[2] The fragmentation is dominated by cleavages at the branching points, leading to the formation of stable tertiary carbocations.

The quantitative data for the principal fragments in the mass spectrum of this compound is summarized in the table below. The data is sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]

| m/z | Relative Intensity (%) | Proposed Fragment Ion | Fragment Structure |

| 41 | 65 | Allyl cation | [C₃H₅]⁺ |

| 43 | 80 | Propyl cation | [C₃H₇]⁺ |

| 57 | 100 | tert-Butyl cation | [C₄H₉]⁺ |

| 71 | 10 | Pentyl cation | [C₅H₁₁]⁺ |

| 85 | 5 | Hexyl cation | [C₆H₁₃]⁺ |

| 99 | 2 | Heptyl cation | [C₇H₁₅]⁺ |

| 141 | <1 | [M-CH₃]⁺ | [C₁₀H₂₁]⁺ |

Note: The relative intensities are approximate values derived from the graphical representation of the NIST mass spectrum.

The fragmentation of this compound is primarily driven by the stability of the resulting carbocations. The most significant fragmentation pathways involve the cleavage of C-C bonds adjacent to the quaternary carbons.

The base peak at m/z 57 corresponds to the highly stable tert-butyl cation, [C(CH₃)₃]⁺. This ion is formed by the cleavage of the C4-C5 bond. The loss of the largest alkyl fragment at a branching point is generally favored.

Other significant peaks include:

-

m/z 41 and 43 : These are common fragments in the mass spectra of alkanes, corresponding to smaller alkyl and alkenyl cations.

-

m/z 71, 85, and 99 : These peaks arise from cleavages at different points along the heptane (B126788) backbone, with decreasing intensity as the fragment size increases.

-

m/z 141 : A very low intensity peak corresponding to the loss of a methyl group ([M-15]⁺) from the molecular ion. The low abundance of this fragment further highlights the instability of the molecular ion.

The absence of a significant molecular ion peak at m/z 156 is a key characteristic of highly branched alkanes.

Experimental Protocols

The following is a detailed methodology for the acquisition of a mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Standard Preparation : Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent such as hexane (B92381) or dichloromethane.

-

Sample Injection : A small volume (typically 1 µL) of the prepared solution is injected into the GC-MS system.

-

Injector : Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.

-

Injector Temperature : 250 °C to ensure rapid volatilization of the sample.

-

Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

-

Column : A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for separating alkanes.

-

Oven Temperature Program :

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Ionization Mode : Electron Ionization (EI).

-

Electron Energy : 70 eV. This is the standard energy for EI, which promotes reproducible fragmentation patterns and allows for comparison with library spectra.[2]

-

Ion Source Temperature : 230 °C.

-

Quadrupole Temperature : 150 °C.

-

Mass Range : Scan from m/z 35 to 200 to cover the expected range of fragments.

-

Solvent Delay : A solvent delay of 2-3 minutes is used to prevent the high concentration of the solvent from entering the mass spectrometer and saturating the detector.

Visualization of Key Processes

The following diagrams illustrate the experimental workflow and the primary fragmentation pathway of this compound.

Conclusion

The mass spectrum of this compound is a clear example of the fragmentation behavior of highly branched alkanes. The dominance of the tert-butyl cation fragment at m/z 57 and the absence of a significant molecular ion peak are key identifiers. The experimental protocol outlined provides a robust method for obtaining high-quality mass spectra for this and similar compounds. This guide serves as a valuable resource for scientists and researchers in the accurate identification and characterization of branched alkanes.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 2,2,6,6-Tetramethylheptane

Introduction

2,2,6,6-Tetramethylheptane is a highly branched alkane, and its infrared (IR) spectrum is characteristic of saturated hydrocarbons. The spectrum is dominated by absorptions arising from carbon-hydrogen (C-H) stretching and bending vibrations. The presence of two tertiary butyl groups significantly influences the bending vibration region, providing a unique spectral fingerprint. This guide provides a detailed analysis of the IR spectrum of this compound, a general experimental protocol for obtaining the spectrum, and a workflow for spectral analysis.

Data Presentation: Infrared Absorption Bands of this compound

The following table summarizes the principal absorption bands in the gas-phase infrared spectrum of this compound. The data is based on the spectrum available in the NIST/EPA Gas-Phase Infrared Database.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~2960 | Strong | Asymmetric C-H stretching in methyl (CH₃) groups |

| ~2905 | Medium | Symmetric C-H stretching in methyl (CH₃) groups |

| ~2870 | Medium | Symmetric C-H stretching in methylene (B1212753) (CH₂) groups |

| ~1470 | Medium | Asymmetric C-H bending (scissoring) in methylene (CH₂) and methyl (CH₃) groups |

| ~1390 | Medium | Symmetric C-H bending (umbrella mode) of the tert-butyl group |

| ~1365 | Strong | Symmetric C-H bending (umbrella mode) of the tert-butyl group |

| ~1250 | Weak | Skeletal C-C vibrations |

| ~1200 | Weak | Skeletal C-C vibrations |

Note: The exact peak positions and intensities may vary slightly depending on the experimental conditions and the phase of the sample.

Interpretation of the Spectrum

The infrared spectrum of alkanes, such as this compound, can be understood by analyzing the different regions:

-

C-H Stretching Region (3000-2850 cm⁻¹) : This region is characterized by strong absorptions due to the stretching vibrations of the C-H bonds. For alkanes, these peaks consistently appear below 3000 cm⁻¹.[2][3] The spectrum of this compound shows prominent peaks around 2960 cm⁻¹, which are typical for the asymmetric stretching of C-H bonds in methyl groups. The symmetric stretching vibrations of the methyl and methylene groups are observed at slightly lower wavenumbers.[4]

-

C-H Bending Region (1470-1350 cm⁻¹) : The bending vibrations of the C-H bonds give rise to absorptions in this region. The peak around 1470 cm⁻¹ is attributed to the scissoring motion of the CH₂ groups and the asymmetric bending of the CH₃ groups.[2][5] A key feature in the spectrum of this compound is the presence of strong absorptions related to its two tert-butyl groups. The symmetric bending (umbrella mode) of the methyl groups attached to a quaternary carbon is characteristically split into two bands, which are observed here at approximately 1390 cm⁻¹ and 1365 cm⁻¹.

-

Fingerprint Region (below 1300 cm⁻¹) : This region contains a complex pattern of absorptions that are unique to a particular molecule, arising from C-C skeletal vibrations and other complex bending and rocking motions. While difficult to assign to specific vibrations, this region serves as a "fingerprint" for the compound. For this compound, weak absorptions corresponding to the C-C skeletal framework are expected in this region.[2]

Experimental Protocol: Acquiring the IR Spectrum

The following is a generalized protocol for obtaining the Fourier-Transform Infrared (FTIR) spectrum of a liquid sample like this compound.

1. Sample Preparation (Neat Liquid Film)

-

Ensure that the salt plates (typically NaCl or KBr) are clean and dry. Handle them only by the edges to avoid transferring moisture and oils.

-

Place one or two drops of this compound onto the surface of one salt plate.

-

Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates. Avoid introducing air bubbles.

-

Place the assembled salt plates into the sample holder of the FTIR spectrometer.

2. Instrument Setup and Background Collection

-

Turn on the FTIR spectrometer and allow the source and detector to stabilize.

-

Purge the sample compartment with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide.

-

With the empty sample compartment, collect a background spectrum. This will be subtracted from the sample spectrum to give the spectrum of the sample alone.

3. Sample Spectrum Acquisition

-

Place the sample holder with the prepared salt plates into the sample compartment.

-

Acquire the sample spectrum. Typical parameters include:

-

Scan Range: 4000 to 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 32 (co-added to improve signal-to-noise ratio)

-

4. Data Processing and Analysis

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

-

Process the spectrum as needed (e.g., baseline correction, smoothing).

-

Identify and label the major absorption peaks.

-

Compare the obtained spectrum with a reference spectrum from a database, such as the NIST Chemistry WebBook, for confirmation.[1][6]

5. Cleaning

-

After analysis, disassemble the salt plates.

-

Clean the plates thoroughly with a dry, volatile organic solvent (e.g., anhydrous acetone (B3395972) or dichloromethane) and a soft lens tissue.

-

Store the clean, dry plates in a desiccator.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the infrared spectrum of a liquid sample.

Caption: Workflow for Infrared (IR) Spectroscopy Analysis.

References

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectra of 2,2,6,6-Tetramethylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,2,6,6-tetramethylheptane. Due to the limited availability of public experimental spectra for this compound, this guide utilizes high-quality predicted spectral data to elucidate its structural features. The information presented herein is intended to support researchers, scientists, and professionals in drug development in their understanding and application of NMR spectroscopy for the characterization of non-polar, highly branched alkanes.

Molecular Structure and Symmetry

This compound is a highly branched alkane with the molecular formula C₁₁H₂₄. Its structure is characterized by a seven-carbon chain with two quaternary carbons at positions 2 and 6, each bearing two methyl groups. This high degree of symmetry significantly influences its NMR spectra, leading to a reduced number of signals.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to show three distinct signals, corresponding to the three chemically non-equivalent sets of protons in the molecule. The predicted data is summarized in the table below.

| Signal Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Integration | Predicted Coupling Constant (J) [Hz] |

| -CH₃ (C1, C1', C7, C7') | 0.88 | Singlet | 18H | - |

| -CH₂- (C3, C5) | 1.15 | Triplet | 4H | 7.5 |

| -CH₂- (C4) | 1.05 | Quintet | 2H | 7.5 |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound is predicted to exhibit four signals, consistent with the four unique carbon environments in the molecule due to its symmetry.

| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |

| C1, C1', C7, C7' | 31.5 |

| C2, C6 | 32.8 |

| C3, C5 | 49.5 |

| C4 | 18.2 |

Experimental Protocols

Acquiring high-quality NMR spectra for non-polar, volatile alkanes like this compound requires careful consideration of the experimental parameters. The following provides a detailed methodology for obtaining ¹H and ¹³C NMR spectra.

4.1. Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the spectra.

-

Solvent Selection: Choose a deuterated solvent in which the analyte is highly soluble and whose residual signal does not overlap with the analyte signals. Deuterated chloroform (B151607) (CDCl₃) or deuterated benzene (B151609) (C₆D₆) are suitable choices for non-polar compounds.

-

Concentration: Prepare a solution with a concentration of approximately 5-25 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

4.2. Instrument Parameters

The following are general instrument parameters that can be used as a starting point and should be optimized for the specific instrument being used.

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer Frequency | 400 MHz or higher | 100 MHz or higher |

| Pulse Program | Standard single pulse (zg) | Standard single pulse with proton decoupling (zgpg30) |

| Acquisition Time (at) | 2-4 seconds | 1-2 seconds |

| Relaxation Delay (d1) | 1-5 seconds | 2-10 seconds |

| Number of Scans (ns) | 8-16 | 128-1024 (or more for dilute samples) |

| Spectral Width (sw) | 10-12 ppm | 0-60 ppm |

| Temperature | 298 K (25 °C) | 298 K (25 °C) |

4.3. Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually phase the transformed spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.

-

Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Peak Picking: Identify the chemical shifts of the peaks in both ¹H and ¹³C spectra.

Visualizations

5.1. Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the numbering scheme used for NMR signal assignments.

5.2. Logical Relationship of Non-Equivalent Nuclei to NMR Signals

This diagram illustrates the relationship between the symmetrically non-equivalent protons and carbons and their corresponding signals in the ¹H and ¹³C NMR spectra.

5.3. Experimental Workflow for NMR Analysis

The following diagram outlines the general workflow for the NMR analysis of a chemical compound like this compound.

An In-depth Technical Guide to the Isomers of Undecane (C11H24) and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Undecane (B72203) (C11H24) is an alkane with 159 structural isomers, each exhibiting unique physicochemical properties due to variations in their carbon skeleton. This guide provides a detailed overview of these isomers, focusing on their properties, experimental characterization, and the structural variations that influence their behavior. This information is critical for applications in fields ranging from materials science to drug development, where molecular geometry can significantly impact efficacy and safety.

Physicochemical Properties of Selected C11H24 Isomers

The degree of branching in the carbon chain of undecane isomers has a pronounced effect on their physical properties. Generally, increased branching leads to a decrease in the boiling point due to reduced surface area and weaker van der Waals forces. Conversely, more compact and symmetrical isomers tend to have higher melting points. The table below summarizes key quantitative data for n-undecane and a selection of its branched isomers.

| Isomer Name | IUPAC Name | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) at 20°C |

| n-Undecane | Undecane | 195.9 | -25.6 | 0.740 |

| 2-Methyl-decane | 2-Methyldecane | 193.4 | -53.2 | 0.737 |

| 3-Methyl-decane | 3-Methyldecane | 193.1 | - | 0.743 |

| 4-Methyl-decane | 4-Methyldecane | 192.8 | - | 0.742 |

| 5-Methyl-decane | 5-Methyldecane | 192.1 | - | 0.742 |

| 2,2-Dimethyl-nonane | 2,2-Dimethylnonane | 186.0 | -43.8 | 0.741 |

| 3,3-Dimethyl-nonane | 3,3-Dimethylnonane | 189.5 | - | 0.756 |

| 4,4-Dimethyl-nonane | 4,4-Dimethylnonane | 189.0 | - | 0.755 |

| 2,3,4-Trimethyl-octane | 2,3,4-Trimethyloctane | 189.1 | - | 0.763 |

| 2,2,4,4-Tetramethyl-heptane | 2,2,4,4-Tetramethylheptane | 180.5 | - | 0.758 |

Experimental Protocols

The separation and characterization of C11H24 isomers are crucial for their study and application. The following protocols outline standard methodologies for these procedures.

Isomer Separation by Gas Chromatography (GC)

Objective: To separate a mixture of C11H24 isomers.

Methodology:

-

Sample Preparation: Dissolve the isomer mixture in a volatile solvent such as hexane (B92381) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize a high-resolution gas chromatograph equipped with a flame ionization detector (FID).

-

Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1 or equivalent), of at least 30 meters in length, is recommended for optimal separation.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Detector Temperature: 300°C

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase at a rate of 5°C/min to 200°C.

-

Final hold: Hold at 200°C for 10 minutes.

-

-

-

Data Analysis: The retention time of each peak corresponds to a specific isomer. Identification can be confirmed by comparing retention times with those of known standards or by coupling the GC to a mass spectrometer.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of a purified C11H24 isomer.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire a proton NMR spectrum to determine the number of distinct proton environments and their splitting patterns.

-

Integration of the peaks will provide the ratio of protons in each environment.

-

-

¹³C NMR Spectroscopy:

-

Acquire a carbon-13 NMR spectrum to determine the number of unique carbon environments.

-

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH2, and CH3 groups.

-

-

2D NMR Spectroscopy (COSY and HSQC/HMBC):

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings and establish connectivity between adjacent carbon atoms.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range couplings between protons and carbons, which is crucial for piecing together the complete molecular structure.

-

-

Data Interpretation: The combined data from these NMR experiments allows for the unambiguous assignment of the isomer's structure.

Logical and Experimental Workflows

The following diagrams illustrate key conceptual and experimental workflows relevant to the study of C11H24 isomers.

Classification of C11H24 Isomers

Experimental Workflow for Isomer Analysis

2,2,6,6-Tetramethylheptane: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2,2,6,6-tetramethylheptane, a highly branched non-polar alkane. This document consolidates available physicochemical data, outlines relevant experimental protocols, and presents logical workflows for its synthesis and characterization, tailored for professionals in research and development.

Physicochemical Properties

This compound is a saturated hydrocarbon with the molecular formula C₁₁H₂₄ and a molecular weight of 156.31 g/mol .[1] Its highly branched and symmetrical structure, with quaternary carbons at positions 2 and 6, imparts unique physical and chemical characteristics. Due to its non-polar nature, it is virtually insoluble in water but readily dissolves in many organic solvents.[1]

| Property | This compound Value | 2,2,4,6,6-Pentamethylheptane Value | Data Source |

| Molecular Formula | C₁₁H₂₄ | C₁₂H₂₆ | [1] |

| Molecular Weight | 156.31 g/mol | 170.33 g/mol | [1] |

| CAS Number | 40117-45-1 | 13475-82-6 | [1] |

| Boiling Point | Data not available | 177-179 °C | [1] |

| Melting Point | Data not available | -57.06 °C (estimate) | |

| Density | Data not available | 0.746 g/mL at 25 °C | |

| Refractive Index | Data not available | n20/D 1.418 | |

| Kovats Retention Index | 966.6 (standard non-polar) | Not applicable | [1] |

Synthesis of Highly Branched Alkanes

General Synthesis Approach via Grignard Reagent

A plausible and versatile method for synthesizing highly branched alkanes involves the reaction of a Grignard reagent with a ketone, followed by the reduction of the resulting tertiary alcohol.

Experimental Protocol: Synthesis of a Tertiary Alcohol Intermediate

This protocol outlines the general procedure for the synthesis of a tertiary alcohol, a key intermediate in the formation of a branched alkane, using a Grignard reagent and a ketone.[2][3]

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Alkyl halide (e.g., tert-butyl chloride)

-

Ketone (e.g., 3-pentanone)

-

Iodine crystal (for initiation)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be rigorously dried to exclude moisture.

-

In a round-bottom flask equipped with a dropping funnel and a condenser, combine magnesium turnings and a small crystal of iodine under an inert atmosphere (e.g., argon or nitrogen).

-

Add a small portion of the alkyl halide dissolved in the anhydrous ethereal solvent to the magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and gentle refluxing.[3]

-

Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[2]

-

-

Reaction with the Ketone:

-

Work-up and Purification:

-

Carefully pour the reaction mixture over a mixture of crushed ice and saturated aqueous NH₄Cl solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude tertiary alcohol.

-

Purify the tertiary alcohol by flash column chromatography or distillation.

-

Solubility Characteristics

As a non-polar alkane, this compound's solubility is governed by the "like dissolves like" principle. It is readily soluble in non-polar organic solvents and virtually insoluble in polar solvents like water.

Experimental Protocol: Determination of Solubility

A general qualitative method to determine the solubility of a compound in various solvents is outlined below.

Materials:

-

This compound

-

A selection of polar and non-polar solvents (e.g., water, ethanol, hexane, toluene)

-

Small test tubes

-

Vortex mixer

Procedure:

-

Add approximately 0.1 mL of this compound to a small, clean, and dry test tube.

-

Add the chosen solvent dropwise (starting with 0.1 mL) to the test tube.

-

Vortex the mixture for 1-2 minutes.

-

Observe the mixture for the presence of a single, clear phase (soluble) or two distinct layers/cloudiness (insoluble).

-

If the compound dissolves, continue adding the solvent in small increments up to a total of 3 mL to assess the degree of solubility.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

Mass Spectrometry: The mass spectrum of this compound is available in the NIST WebBook and provides a fragmentation pattern characteristic of its highly branched structure.[4]

-

Infrared (IR) Spectroscopy: The gas-phase IR spectrum is also available from the NIST/EPA Gas-Phase Infrared Database. It will primarily show C-H stretching and bending vibrations typical of alkanes.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Due to the high degree of symmetry, the ¹H NMR spectrum of this compound is expected to be relatively simple.

-

¹³C NMR: The ¹³C NMR spectrum will show a distinct number of signals corresponding to the chemically non-equivalent carbon atoms in the molecule. Data for the ¹³C NMR spectrum can be found in databases such as SpectraBase.[1]

-

Applications in Research and Development

As a highly branched and sterically hindered alkane, this compound can serve as a non-polar, inert solvent for specific chemical reactions where minimal solvent-solute interaction is desired. Its well-defined structure also makes it a useful standard in analytical techniques such as gas chromatography. In the context of drug development, understanding the behavior of such non-polar moieties is crucial for predicting the pharmacokinetic and pharmacodynamic properties of drug candidates.

Disclaimer: This document is intended for informational purposes for a technical audience. While efforts have been made to provide accurate and up-to-date information, some experimental data for this compound is not publicly available. Researchers should verify information and conduct their own experiments as necessary.

References

Methodological & Application

Application Notes: 2,2,6,6-Tetramethylheptane as a Spectroscopic Solvent

Introduction

2,2,6,6-Tetramethylheptane is a highly branched, non-polar aliphatic hydrocarbon. Its chemical structure, characterized by the absence of double bonds and the presence of sterically hindered methyl groups, suggests its potential as an excellent solvent for various spectroscopic applications, particularly for non-polar analytes. Its inert nature and expected transparency in certain spectral regions make it a viable alternative to other alkane solvents like n-hexane and isooctane. These application notes provide an overview of its properties, recommended protocols for its use in UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, and troubleshooting guidelines for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

The utility of a solvent in spectroscopy is largely determined by its physical properties and its own spectral characteristics. Below is a summary of the known properties of this compound and related non-polar solvents for comparison.

| Property | This compound | Isooctane (2,2,4-Trimethylpentane) | n-Hexane | n-Heptane |

| Molecular Formula | C₁₁H₂₄[1][2][3][4] | C₈H₁₈ | C₆H₁₄ | C₇H₁₆ |

| Molecular Weight | 156.31 g/mol [1][2][3] | 114.23 g/mol | 86.18 g/mol | 100.21 g/mol |

| CAS Number | 40117-45-1[1][2][3] | 540-84-1 | 110-54-3 | 142-82-5 |

| Boiling Point | Data not readily available | 99 °C | 69 °C | 98.4 °C |

| UV Cutoff (nm) | ~215 (Estimated for isomer)[5] | 215[5] | 195[5] | 200[5] |

| Polarity Index (P') | ~0.1 (Estimated for isomer)[5] | 0.1[5] | 0.1[5] | 0.1[5] |

| Refractive Index (n_D) | ~1.41 (Estimated for isomer)[5] | 1.391[5] | 1.375[5] | 1.387[5] |

Note: Some properties for this compound are estimated based on its isomer, 2,2,5,5-tetramethylheptane, due to a lack of specific experimental data for the target compound.

Application in UV-Visible Spectroscopy

Due to its saturated hydrocarbon structure, this compound is expected to be transparent in the UV-Visible region above its cutoff wavelength. This makes it suitable for the analysis of non-polar compounds containing chromophores that absorb in the UV-Vis spectrum.[6]

Key Advantages:

-

Inertness: Does not react with most analytes.

-

Low Polarity: Effectively solubilizes non-polar compounds, making it ideal for the analysis of lipids, steroids, and other hydrophobic molecules.

Protocol 1: Sample Preparation for UV-Vis Spectroscopy

This protocol outlines the steps for preparing a sample for UV-Vis analysis using this compound as the solvent.

-

Cuvette Preparation: Ensure that the quartz cuvettes are thoroughly cleaned and dried to avoid any interfering signals.

-

Analyte Weighing: Accurately weigh the analyte to be analyzed.

-

Dissolution: Dissolve the analyte in a known volume of high-purity this compound.

-

Complete Solubilization: Ensure the analyte is completely dissolved. If necessary, use sonication to aid dissolution.

-

Blank Preparation: Fill one cuvette with the high-purity this compound to be used as the blank reference.

-

Sample Preparation: Fill a second cuvette with the prepared sample solution.

-

Measurement: Proceed with the UV-Vis measurement according to the instrument's operating procedure.

References

Application of 2,2,6,6-Tetramethylheptane in Gas Chromatography: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2,2,6,6-tetramethylheptane in gas chromatography (GC). It is intended to guide researchers, scientists, and drug development professionals in leveraging the unique properties of this highly branched alkane for various GC applications, including as an internal standard and a component in retention index systems.

Introduction to this compound in Gas Chromatography

This compound is a C11 branched alkane with a unique structure that imparts specific and useful characteristics for gas chromatography. Its high degree of branching results in a lower boiling point compared to its linear isomer, n-undecane, and a predictable elution behavior on non-polar stationary phases. These properties make it a candidate for several applications in GC analysis.

Key Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₄ | --INVALID-LINK-- |

| Molecular Weight | 156.31 g/mol | --INVALID-LINK-- |

| CAS Number | 40117-45-1 | --INVALID-LINK-- |

| Estimated Boiling Point | ~170-180 °C | |

| Kovats Retention Index (Standard Non-Polar Column) | 966.6 | --INVALID-LINK-- |

The predictable retention time and chemical inertness of this compound make it particularly suitable for applications requiring a stable reference point in a chromatogram.

Application: this compound as an Internal Standard

The use of an internal standard (IS) is a robust method for improving the precision and accuracy of quantitative GC analysis. An ideal internal standard should be a compound that is not present in the sample, is chemically inert, and elutes in a region of the chromatogram that is free from interfering peaks. This compound meets these criteria for a range of applications, particularly in the analysis of volatile and semi-volatile organic compounds.

Suitability as an Internal Standard

This compound is a suitable internal standard for the analysis of:

-

Volatile Organic Compounds (VOCs): In environmental and industrial hygiene applications.

-

Residual Solvents in Pharmaceuticals: For monitoring impurities in drug substances and products.

-

Flavor and Fragrance Components: Where a non-polar reference is required.

-

Analysis of Illicit Drugs: To improve the quantitative accuracy of drug assays.

Its non-polar nature makes it most compatible with analyses performed on non-polar or mid-polar capillary columns such as those with 5% phenyl-methylpolysiloxane stationary phases.

Experimental Protocol: Use as an Internal Standard for Drug Analysis

This protocol outlines the use of this compound as an internal standard for the quantification of a hypothetical drug substance by GC-FID.

Objective: To accurately quantify the concentration of "Drug X" in a formulated product.

Materials:

-

This compound (GC grade, >99% purity)

-

Drug X reference standard

-

Methanol (B129727) (GC grade)

-

Sample of Drug X formulation

-

Volumetric flasks, pipettes, and syringes

Instrumentation:

-

Gas chromatograph with Flame Ionization Detector (FID)

-

Capillary GC column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent)

Procedure:

-

Preparation of Internal Standard Stock Solution (IS Stock):

-

Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with methanol. This yields a concentration of approximately 1 mg/mL.

-

-

Preparation of Calibration Standards:

-

Prepare a series of calibration standards by accurately weighing known amounts of the Drug X reference standard into separate volumetric flasks.

-

To each flask, add a constant and known volume of the IS Stock solution.

-

Dilute to the final volume with methanol to achieve a range of concentrations for Drug X, while maintaining a constant concentration of the internal standard.

-

-

Preparation of Sample Solution:

-

Accurately weigh a portion of the Drug X formulation equivalent to a target concentration of Drug X.

-

Transfer to a volumetric flask.

-

Add the same constant and known volume of the IS Stock solution as used for the calibration standards.

-

Add methanol, sonicate to dissolve, and then dilute to the final volume with methanol.

-

-

GC Analysis:

-

Set the GC conditions as outlined in the table below.

-

Inject the calibration standards and the sample solution.

-

GC Operating Conditions:

| Parameter | Setting |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (5% Phenyl-methylpolysiloxane) |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial: 60 °C (hold for 2 min) Ramp: 15 °C/min to 280 °C Hold: 5 min at 280 °C |

| Detector | FID |

| Detector Temperature | 300 °C |

Data Analysis:

-

Identify the peaks corresponding to this compound and Drug X based on their retention times.

-

For each calibration standard, calculate the ratio of the peak area of Drug X to the peak area of the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of Drug X.

-

For the sample solution, calculate the peak area ratio of Drug X to the internal standard.

-

Determine the concentration of Drug X in the sample by interpolating from the calibration curve.

Application: Determination of Retention Index

The Kovats retention index is a standardized method for reporting retention times in gas chromatography, which helps in comparing data across different instruments and laboratories. It is based on the retention times of n-alkanes. While this compound is not an n-alkane, its own retention index can be precisely determined and it can be used as a component in a mixture of branched alkanes to test column performance and separation efficiency.

Protocol: Determination of the Kovats Retention Index of this compound

Objective: To determine the Kovats retention index of this compound on a standard non-polar GC column.

Materials:

-

This compound

-

A homologous series of n-alkanes (e.g., C8 to C12)

-

Hexane (GC grade)

Instrumentation:

-

Gas chromatograph with FID

-

Capillary GC column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-1 or equivalent)

Procedure:

-

Prepare a test mixture:

-

Prepare a solution containing the n-alkane series and this compound in hexane. The concentration of each component should be in the range of 100-200 ppm.

-

-

GC Analysis:

-

Set up the GC with an isothermal oven temperature program (e.g., 100 °C) to ensure logarithmic retention behavior of the n-alkanes.

-

Inject the test mixture.

-

GC Operating Conditions (Isothermal):

| Parameter | Setting |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (100% Dimethylpolysiloxane) |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 100:1 |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Temperature | 100 °C (Isothermal) |

| Detector | FID |

| Detector Temperature | 280 °C |

Data Analysis and Calculation:

-

Measure the retention times (t_R) for all the n-alkanes and for this compound.

-

Measure the retention time of an unretained compound (t_M), such as methane (B114726) or air.

-

Calculate the adjusted retention times (t'_R) for all compounds: t'_R = t_R - t_M.

-

Identify the two n-alkanes that elute immediately before and after this compound. Let their carbon numbers be 'z' and 'z+1', and their adjusted retention times be t'_R(z) and t'_R(z+1).

-

Calculate the Kovats retention index (I) for this compound using the following formula:

I = 100 * [z + (log(t'_R(x)) - log(t'_R(z))) / (log(t'_R(z+1)) - log(t'_R(z)))]

Where t'_R(x) is the adjusted retention time of this compound.

Summary of Quantitative Data

The following table summarizes the key quantitative data for this compound relevant to its use in gas chromatography.

| Parameter | Value | Stationary Phase | Conditions |

| Kovats Retention Index | 966.6 | Standard Non-Polar | Isothermal |

| Estimated Boiling Point | ~170-180 °C | - | - |

Conclusion

This compound is a valuable compound for various applications in gas chromatography. Its chemical inertness, predictable retention behavior, and elution in a convenient region of the chromatogram for many analyses make it an excellent choice as an internal standard for improving the accuracy and precision of quantitative methods. Furthermore, its well-defined retention index serves as a useful reference point for column performance and method development. The protocols provided in this document offer a starting point for researchers and scientists to effectively utilize this compound in their GC-based analytical workflows.

Application Note: High-Throughput Quantification of Terpenes in Complex Matrices using 2,2,6,6-Tetramethylheptane as an Internal Standard by GC-MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Terpenes are a large and diverse class of organic compounds produced by a variety of plants, and are major components of essential oils. Their analysis is crucial in the food, fragrance, and pharmaceutical industries due to their aromatic properties and potential therapeutic effects. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds like terpenes. For accurate quantification, the use of an internal standard (IS) is essential to correct for variations in sample preparation, injection volume, and instrument response.

This application note describes a robust and reliable GC-MS method for the quantification of common terpenes using 2,2,6,6-tetramethylheptane as an internal standard. Due to its chemical inertness, volatility, and structural dissimilarity to most common terpenes, this compound is an excellent choice for an internal standard as it is unlikely to be present in the analyzed samples and provides good chromatographic separation.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C11H24[1][2] |

| Molecular Weight | 156.31 g/mol [1] |

| CAS Number | 40117-45-1[1][2] |

| Boiling Point | 178.5 °C (predicted) |

| Kovats Retention Index | 966.6 (Standard non-polar column)[1] |

Experimental Protocols

1. Materials and Reagents

-

Analytes: α-Pinene, β-Pinene, Myrcene, Limonene, Linalool, Caryophyllene (analytical standards)

-

Internal Standard: this compound (≥99% purity)

-

Solvent: n-Hexane (GC grade)

-

Sample Matrix: A suitable complex matrix, for example, a commercially available essential oil or a placebo formulation for spiking experiments.

2. Preparation of Standard Solutions

-

Internal Standard Stock Solution (IS Stock): Accurately weigh and dissolve 100 mg of this compound in 100 mL of n-hexane to obtain a concentration of 1 mg/mL.

-

Analyte Stock Solution (Analyte Stock): Prepare a mixed stock solution of all target terpenes at a concentration of 1 mg/mL each in n-hexane.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the Analyte Stock solution with n-hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. To each calibration standard, add the IS Stock solution to obtain a final constant concentration of 50 µg/mL of this compound.

3. Sample Preparation

-

Accurately weigh 100 mg of the sample matrix into a 10 mL volumetric flask.

-

Add 5 mL of n-hexane and sonicate for 15 minutes to ensure complete extraction of the terpenes.

-

Add the IS Stock solution to achieve a final concentration of 50 µg/mL of this compound.

-

Bring the flask to volume with n-hexane, mix thoroughly, and filter through a 0.22 µm syringe filter into a GC vial.

4. GC-MS Instrumentation and Conditions

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (Split ratio 20:1) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temperature 60 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min) |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Quadrupole Temp | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full Scan (m/z 40-400) and/or Selected Ion Monitoring (SIM) |

Data Presentation

Table 1: Chromatographic and Mass Spectrometric Data

| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |

| α-Pinene | 5.2 | 93 | 136, 91 |

| β-Pinene | 5.6 | 93 | 136, 77 |

| Myrcene | 5.9 | 93 | 136, 69 |

| Limonene | 6.5 | 68 | 136, 93 |

| Linalool | 7.8 | 71 | 93, 136 |

| This compound (IS) | 8.5 | 57 | 141, 156 |

| Caryophyllene | 12.1 | 93 | 133, 204 |

Table 2: Calibration Curve Data

| Analyte | Calibration Range (µg/mL) | R² |

| α-Pinene | 1 - 100 | 0.9992 |

| β-Pinene | 1 - 100 | 0.9989 |

| Myrcene | 1 - 100 | 0.9995 |

| Limonene | 1 - 100 | 0.9991 |

| Linalool | 1 - 100 | 0.9985 |

| Caryophyllene | 1 - 100 | 0.9993 |

Mandatory Visualization

Caption: Experimental workflow for terpene quantification.

Caption: Logic of internal standard quantification.

References

Application of 2,2,6,6-Tetramethylheptane in Complex Mixture Analysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of complex mixture analysis, achieving accurate and reproducible quantification of individual components is a significant challenge. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for these analyses, and the use of internal standards is paramount for reliable results. 2,2,6,6-Tetramethylheptane, a branched-chain alkane, serves as a valuable tool in this domain, primarily utilized as an internal standard and for the determination of Kovats Retention Indices. Its chemical inertness, thermal stability, and distinct mass spectrum make it an excellent candidate for improving the accuracy and precision of analytical methods.

This document provides detailed application notes and experimental protocols for the use of this compound in the analysis of complex mixtures by GC-MS. These guidelines are intended for researchers, scientists, and drug development professionals seeking to enhance their analytical workflows.

Key Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₄ | |

| Molecular Weight | 156.31 g/mol | |

| CAS Number | 40117-45-1 | |

| Boiling Point | 177-179 °C | |

| Kovats Retention Index | 966 on a standard non-polar column |

Application 1: Internal Standard for Quantitative Analysis of Volatile Organic Compounds (VOCs)